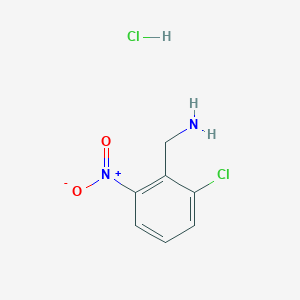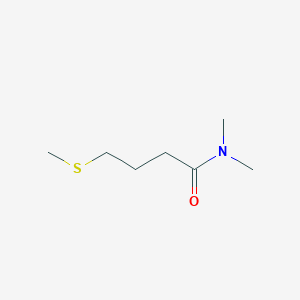
N,N-dimethyl-4-(methylsulfanyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(methylsulfanyl)butanamide (DMMSB) is a sulfur-containing organic compound belonging to the class of amides. It is an important compound in the field of organic chemistry, due to its wide range of applications in both synthetic and biological research. DMMSB is used as a reagent in the synthesis of various compounds, and has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(methylsulfanyl)butanamide has been used in a variety of scientific research applications, ranging from organic synthesis to biochemistry and pharmacology. In organic synthesis, N,N-dimethyl-4-(methylsulfanyl)butanamide is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In biochemistry and pharmacology, N,N-dimethyl-4-(methylsulfanyl)butanamide has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(methylsulfanyl)butanamide is not completely understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of N,N-dimethyl-4-(methylsulfanyl)butanamide and the target molecule. This covalent bond is thought to be responsible for the various biochemical and physiological effects of N,N-dimethyl-4-(methylsulfanyl)butanamide.
Biochemical and Physiological Effects
N,N-dimethyl-4-(methylsulfanyl)butanamide has been found to have a variety of biochemical and physiological effects, including the inhibition of various enzymes, the activation of certain receptors, and the modulation of gene expression. Additionally, N,N-dimethyl-4-(methylsulfanyl)butanamide has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N,N-dimethyl-4-(methylsulfanyl)butanamide in laboratory experiments has several advantages. It is relatively inexpensive, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, with a long shelf-life. However, there are also some limitations to the use of N,N-dimethyl-4-(methylsulfanyl)butanamide in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent prior to use. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential future directions for N,N-dimethyl-4-(methylsulfanyl)butanamide are numerous. One potential direction is the further exploration of its biochemical and physiological effects. Additionally, N,N-dimethyl-4-(methylsulfanyl)butanamide could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanism of action of various compounds, and to develop new synthetic methods. Finally, N,N-dimethyl-4-(methylsulfanyl)butanamide could be used to develop new agrochemicals or dyes, or to improve existing ones.
Synthesemethoden
The synthesis of N,N-dimethyl-4-(methylsulfanyl)butanamide can be achieved through a variety of methods, such as the reaction of dimethyl sulfoxide (DMSO) with methyl butanamide (MBA). This reaction is typically conducted in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the reaction. The reaction of DMSO with MBA can be represented by the following equation:
DMSO + MBA → N,N-dimethyl-4-(methylsulfanyl)butanamide + H2O
In addition to the reaction of DMSO with MBA, N,N-dimethyl-4-(methylsulfanyl)butanamide can also be synthesized from the reaction of dimethyl sulfide (DMS) with methyl butanamide (MBA) in the presence of a base. This reaction can be represented by the following equation:
DMS + MBA → N,N-dimethyl-4-(methylsulfanyl)butanamide + H2S
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-8(2)7(9)5-4-6-10-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPKNSKRCGDVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(methylsulfanyl)butanamide | |
CAS RN |
1880785-14-7 |
Source


|
| Record name | N,N-dimethyl-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

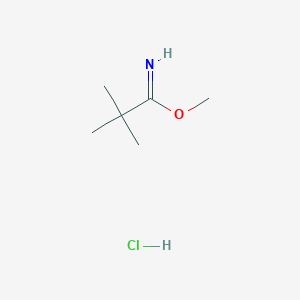

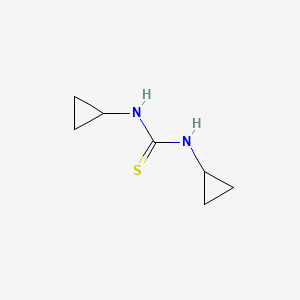

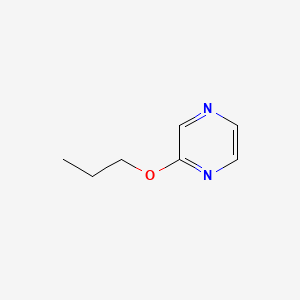


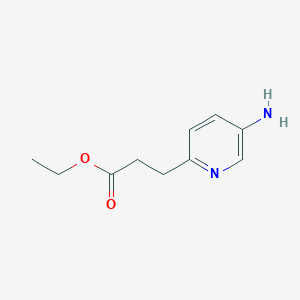
![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
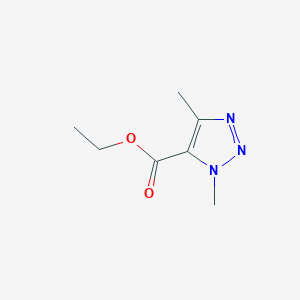


![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
